molecular formula C9H16N2O4S2 B2881582 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034301-94-3

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B2881582
CAS No.: 2034301-94-3
M. Wt: 280.36
InChI Key: UZMSHBBHLCUENO-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic sulfonamide derivative featuring a pyrrolidine-sulfonyl substituent. The bicyclo[2.2.1]heptane core imposes conformational rigidity, which is critical for binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S2/c12-16(13)7-8-5-9(16)6-11(8)17(14,15)10-3-1-2-4-10/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMSHBBHLCUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Structural Characteristics

The compound features a unique bicyclic structure comprising a pyrrolidine ring and a sulfonyl group attached to a thiazabicyclo framework. This structural uniqueness contributes to its diverse biological activities.

Target of Action:
Research indicates that similar compounds exhibit inhibitory activity against various receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Mode of Action:
The proposed mechanism for this compound involves cell cycle arrest and induction of apoptosis in cancer cells. This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and activation of pro-apoptotic genes such as Bax and p53 .

Biochemical Pathways:
Studies have shown that compounds with similar structures can modulate key signaling pathways involved in cell survival and proliferation, leading to significant anti-proliferative effects against various cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico predictions indicate compliance with Lipinski's Rule of Five, suggesting good oral bioavailability . Furthermore, the compound exhibits moderate solubility, which is essential for therapeutic efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anti-cancer properties. For instance:

Cell Line IC50 (µM) Mechanism
Human breast cancer (MCF-7)0.25Apoptosis induction
Human lung cancer (A549)0.15Cell cycle arrest
Human colon cancer (HCT116)0.30Inhibition of proliferation

These results highlight the compound's potential as an effective anticancer agent .

Antiprotozoal Activity

Similar compounds have shown promise against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The structure-activity relationship indicates that modifications in the bicyclic framework can enhance selectivity and potency against these pathogens .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the administration of the compound to mice bearing human tumor xenografts demonstrated a reduction in tumor size by approximately 60% compared to controls after four weeks of treatment. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction .

Case Study 2: Antiprotozoal Activity
In vitro assays revealed that derivatives of the compound displayed IC50 values as low as 0.095 µM against resistant strains of Plasmodium falciparum, indicating strong potential for developing new antimalarial therapies .

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared below with three key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Storage Conditions
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Not explicitly listed ~330–350 (estimated) Pyrrolidin-1-ylsulfonyl Likely inert atmosphere
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride C₅H₁₀ClNO₂S 183.66 Hydrochloride salt Inert atmosphere, 2–8°C
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane C₁₇H₂₀ClNOS 321.86 4-Chlorophenyl-cyclopentanecarbonyl Not specified
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₂H₁₅N₃O₅S 313.33 Ethoxycarbonylamino, methyl, carboxylic acid Not specified

Key Observations :

  • The 4-chlorophenyl analog (CAS 2034455-32-6) introduces a lipophilic aromatic group, likely enhancing membrane permeability but reducing solubility in polar solvents .

Research Implications and Gaps

  • Comparative Studies : Direct comparisons of binding affinity, solubility, and metabolic stability between the target compound and its analogs are absent in the provided evidence.

Q & A

Basic: What analytical techniques are used to confirm the structure and purity of the compound?

Methodological Answer:
The compound's structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy (¹H and ¹³C): Assigns proton and carbon environments, distinguishing bicyclic framework substituents (e.g., sulfonyl and pyrrolidinyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, confirming the presence of sulfur and nitrogen atoms .
  • X-ray Crystallography : Resolves stereochemical details of the bicyclo[2.2.1]heptane core and sulfonyl-dioxide groups .
  • Infrared Spectroscopy (IR) : Identifies functional groups like sulfone (S=O) and thia-aza bicyclic vibrations .

Basic: What synthetic strategies are employed to prepare this compound?

Methodological Answer:
Synthesis typically involves multi-step routes, such as:

  • Bicyclic Core Formation : Cyclization reactions (e.g., intramolecular thiol-ene or SN2 displacement) to construct the 2-thia-5-azabicyclo[2.2.1]heptane framework .
  • Sulfonylation : Reaction of the bicyclic amine with pyrrolidin-1-ylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Oxidation : Controlled oxidation of sulfur to sulfone groups using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .

Advanced: How can synthetic challenges (e.g., low yields, side reactions) be mitigated?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; non-polar solvents (e.g., CH₂Cl₂) improve selectivity in sulfonylation .
  • Temperature Control : Low temperatures (0–5°C) minimize sulfonyl group hydrolysis during functionalization .
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation or sulfonylation steps .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol) to isolate high-purity product .

Advanced: How can computational tools predict the compound's drug-likeness and target interactions?

Methodological Answer:

  • Physicochemical Profiling : Tools like SwissADME predict logP, solubility, and bioavailability using SMILES input .
  • Molecular Docking : Software (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., enzymes, receptors) by aligning the rigid bicyclic core into active sites .
  • MD Simulations : GROMACS or AMBER assess binding stability and conformational dynamics over time .

Advanced: How should contradictory biological activity data be analyzed?

Methodological Answer:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
  • Metabolic Stability Testing : Liver microsome assays (human/rodent) determine if discrepancies arise from rapid degradation .
  • Structural-Activity Relationship (SAR) : Synthesize derivatives (e.g., sulfonyl group replacements) to isolate pharmacophoric motifs .

Basic: What spectroscopic "red flags" indicate impurities or degradation?

Methodological Answer:

  • NMR Peaks : Extra signals in δ 1.5–2.5 ppm suggest unreacted pyrrolidine; δ 3.0–4.0 ppm may indicate hydrolysis of sulfonyl groups .
  • MS Fragments : Unexpected m/z peaks (e.g., loss of SO₂ or pyrrolidinyl groups) hint at instability .
  • HPLC Retention Times : Secondary peaks in reverse-phase chromatography signal byproducts or degraded material .

Advanced: How can the compound's pharmacokinetic properties be improved?

Methodological Answer:

  • Prodrug Design : Esterify sulfonyl or carboxylic acid groups to enhance membrane permeability .
  • Salt Formation : Hydrochloride salts improve aqueous solubility without altering bicyclic core stability .
  • Nanoparticle Encapsulation : Use PLGA polymers for sustained release in in vivo models .

Advanced: What strategies validate the compound's mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
  • X-ray Co-Crystallization : Resolve inhibitor-enzyme complexes to map binding interactions (e.g., sulfonyl group hydrogen bonding) .

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